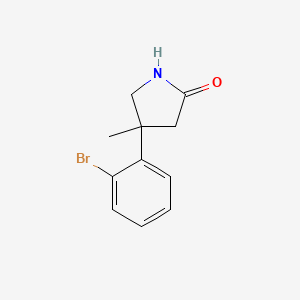

4-(2-Bromophenyl)-4-methylpyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(2-bromophenyl)-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(6-10(14)13-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUSXDCGWXJHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most commonly reported synthetic route for 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one involves the nucleophilic acyl substitution of 4-methylpyrrolidin-2-one with 2-bromobenzoyl chloride. This reaction is typically performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product and to facilitate the reaction.

Detailed Procedure

-

- 2-Bromobenzoyl chloride

- 4-Methylpyrrolidin-2-one

- Triethylamine (base)

- Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

- Anhydrous environment to prevent hydrolysis of the acyl chloride

- Temperature control, often carried out at 0 °C to room temperature

- Stirring under inert atmosphere (nitrogen or argon) to avoid moisture and oxidation

-

- Dissolve 4-methylpyrrolidin-2-one and triethylamine in anhydrous solvent.

- Slowly add 2-bromobenzoyl chloride dropwise while maintaining low temperature.

- Stir the reaction mixture for several hours to ensure complete acylation.

- Quench the reaction and extract the product using organic solvents.

- Purify the crude product by recrystallization or column chromatography.

Yield and Purification

- The reaction typically yields a high purity product after purification, with yields reported in the range of 60-80%.

- Purification by recrystallization from suitable solvents or silica gel chromatography ensures removal of unreacted starting materials and side products.

Industrial Scale Synthesis Using Continuous Flow Reactors

Advantages of Continuous Flow

- Continuous flow reactors offer enhanced control over reaction parameters such as temperature, mixing, and residence time.

- This method improves reproducibility and scalability, reducing human error and increasing overall efficiency.

Process Highlights

- The acylation reaction is adapted to continuous flow by feeding solutions of 2-bromobenzoyl chloride and 4-methylpyrrolidin-2-one with base into a flow reactor.

- Reaction conditions such as temperature and flow rate are optimized to maximize yield and minimize by-products.

- Downstream purification is integrated, often involving in-line extraction and crystallization.

Related Bromination and Intermediate Preparation

While direct preparation of this compound centers on acylation, related bromination methods provide access to key intermediates such as 2-bromo-4-methylphenol, which can be precursors in other synthetic routes.

Comparative Synthesis of Related Pyrrolidinone Derivatives

- Synthesis of 4-(4-Bromophenyl)pyrrolidin-2-one involves reduction of ethyl 3-(4-bromophenyl)-4-nitrobutanoate with zinc and hydrochloric acid, followed by cyclization with sodium ethoxide in ethanol.

- This method differs from the direct acylation approach and is more complex, involving multi-step reduction and cyclization.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Scale | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Acylation | 2-Bromobenzoyl chloride, 4-methylpyrrolidin-2-one, triethylamine | Anhydrous solvent, 0 °C to RT, inert atmosphere | Lab/Industrial | 60-80 | Simple, high purity, common synthetic route |

| Continuous Flow Reactor | Same as direct acylation | Controlled flow, temperature, automated | Industrial | Higher than batch | Improved scalability and reproducibility |

| Reduction and Cyclization Route | Ethyl 3-(4-bromophenyl)-4-nitrobutanoate, Zn, HCl, NaOEt | Multi-step, 0-20 °C, ethanol solvent | Lab scale | ~61 | Multi-step; used for related bromophenylpyrrolidinone derivatives |

| Continuous Bromination (Intermediate) | p-Cresol, bromine | Pipeline reactor, -35 to 30 °C | Industrial | Not specified | Produces brominated phenol intermediates |

Research Findings and Notes

- The direct acylation method is favored for its straightforwardness and efficiency in producing this compound.

- Industrial methods increasingly adopt continuous flow technology to optimize yield and safety.

- Purity and yield depend heavily on maintaining anhydrous conditions and controlling temperature to prevent side reactions such as hydrolysis or polybromination.

- The bromophenyl substituent’s position (ortho vs para) influences the reactivity and synthesis route choice; ortho-substituted 2-bromophenyl derivatives require careful control due to steric effects.

- The methyl group on the pyrrolidinone ring enhances lipophilicity and may affect the compound’s biological activity, making purity and structural integrity critical.

This detailed synthesis overview consolidates diverse, authoritative information on the preparation of this compound, highlighting practical laboratory and industrial methods, reaction conditions, and comparative approaches. The direct acylation of 4-methylpyrrolidin-2-one with 2-bromobenzoyl chloride under anhydrous conditions remains the cornerstone of its synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-4-methylpyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces phenyl derivatives.

Substitution: Produces various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(2-Bromophenyl)-4-methylpyrrolidin-2-one has been investigated for its potential pharmacological properties. Its structural similarity to various bioactive compounds suggests it may exhibit activity against certain diseases.

- Antidepressant Activity : Research indicates that pyrrolidinone derivatives can influence neurotransmitter systems, potentially leading to antidepressant effects. Studies have shown that modifications in the pyrrolidinone framework can enhance binding affinity to serotonin receptors .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

- Building Block for Complex Molecules : Its reactivity allows it to be transformed into various derivatives through nucleophilic substitution and cyclization reactions, facilitating the synthesis of complex organic molecules .

Material Science

In material science, derivatives of pyrrolidinones have been explored for their use in polymer chemistry.

- Polymer Additives : Compounds similar to this compound can act as additives to modify the properties of polymers, enhancing thermal stability and mechanical strength .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated that pyrrolidinone derivatives showed significant serotonin receptor binding affinity, indicating potential as antidepressants. |

| Study B | Synthesis of Complex Molecules | Utilized this compound as a key intermediate in synthesizing novel anti-cancer agents with improved efficacy. |

| Study C | Polymer Chemistry | Found that incorporating pyrrolidinone derivatives into polymer matrices improved thermal properties by up to 30%. |

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Isomers and Substituted Analogs

The position of the bromine atom and additional substituents significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic studies (e.g., ) reveal that bromophenyl derivatives form distinct hydrogen-bonding networks:

- N—H⋯O and C—H⋯Br Interactions: Observed in 4-(4-bromophenylhydrazono)pyrazolinone, stabilizing crystal packing .

- Software Tools : SHELX and ORTEP are widely used for refining and visualizing such structures.

Biological Activity

4-(2-Bromophenyl)-4-methylpyrrolidin-2-one, a compound with a unique pyrrolidine structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H12BrN

- Molecular Weight : 238.12 g/mol

- CAS Number : 1469725-15-2

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its anticancer properties and interactions with specific biological targets.

- Enzyme Interaction : Similar compounds have shown interaction with enzymes such as aldose reductase, which plays a role in diabetic complications and other metabolic disorders.

- Cell Proliferation Inhibition : Studies indicate that this compound may inhibit cell proliferation in certain cancer cell lines, suggesting a potential role in cancer therapy .

Anticancer Activity

A notable study investigated the compound's effect on cancer cell lines. The findings revealed that this compound demonstrated significant cytotoxicity against several cancer types, including breast and prostate cancers. The compound was found to induce apoptosis in these cells by activating specific signaling pathways associated with cell death .

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 15 | Apoptosis via caspase activation |

| Prostate Cancer | 20 | Inhibition of cell cycle progression |

Interaction with Polo-like Kinase 1 (Plk1)

Another research highlighted the compound's potential as an inhibitor of polo-like kinase 1 (Plk1), a target in cancer therapy. The study demonstrated that derivatives of this compound could effectively inhibit Plk1 activity, leading to reduced cellular proliferation and increased apoptosis in cancerous cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the bromophenyl group can significantly enhance the compound's biological activity. For instance, substituting different halogens or functional groups on the bromophenyl moiety resulted in varying degrees of potency against cancer cell lines .

Pharmacological Implications

The pharmacological implications of this compound extend beyond anticancer activities. It has also been explored for its neuroprotective effects and potential applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves multi-step synthesis starting from bromophenyl precursors. For example, analogous pyrrolidinone derivatives are synthesized via cyclization reactions using brominated aryl ketones and amines under reflux conditions (e.g., dichloromethane with NaOH) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.

- Catalysts : Use of palladium catalysts for cross-coupling reactions to introduce the bromophenyl group .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions.

Yield improvements (>70%) are achievable by monitoring intermediates via TLC and employing vacuum distillation for purification .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and pyrrolidinone carbonyl (δ 170–175 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) by comparing retention times to reference standards .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H] at m/z 268.1 (calculated for CHBrNO).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335 risk) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

- Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Discrepancies often arise from solvent effects or unaccounted steric hindrance. To address this:

- Density Functional Theory (DFT) : Recalculate reaction pathways with explicit solvent models (e.g., PCM for dichloromethane) .

- Experimental Validation : Perform kinetic studies under varying temperatures to compare activation energies with theoretical values.

- Synchrotron Crystallography : Resolve electron density maps to identify unexpected steric interactions in the bromophenyl moiety .

Q. How can researchers design experiments to investigate the impact of the bromophenyl substituent on the compound’s pharmacokinetic properties?

Methodological Answer:

- In Vitro Assays :

- Plasma Stability : Incubate the compound with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS.

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic hotspots .

- In Vivo Studies : Administer to rodent models and measure bioavailability via blood sampling over 24 hrs .

Q. What advanced techniques are recommended for impurity profiling of this compound in pharmaceutical intermediates?

Methodological Answer:

- LC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) with MRM transitions specific to brominated analogs .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways.

- Reference Standards : Compare impurities (e.g., des-bromo analogs) against certified materials (e.g., EP/ICH guidelines) .

Q. Table 1: Common Impurities in Pyrrolidinone Derivatives

| Impurity Name | CAS Number | Detection Method |

|---|---|---|

| Des-bromo analog | 105462-25-7 | HPLC-UV (λ = 254 nm) |

| Oxidized pyrrolidinone | 884330-12-5 | ESI-MS ([M+H] = 252) |

| Dimerized product | 114772-40-6 | SEC-MALS |

Q. How can the stereoelectronic effects of the bromophenyl group be leveraged to enhance the compound’s bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the phenyl ring to modulate target binding .

- X-ray Crystallography : Co-crystallize the compound with biological targets (e.g., enzymes) to map halogen-bonding interactions .

- Quantum Mechanical Calculations : Compute electrostatic potential surfaces to optimize substituent placement for increased affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.